molecular formula C4H4Na2O6 B7908159 Sodium L-tartrate

Sodium L-tartrate

Cat. No.: B7908159
M. Wt: 194.05 g/mol
InChI Key: HELHAJAZNSDZJO-OLXYHTOASA-L
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Description

Sodium L-tartrate (C₄H₄Na₂O₆) is the sodium salt of L-tartaric acid, a naturally occurring organic acid found in grapes, bananas, and tamarinds. It is a chiral compound with two carboxylate and two hydroxyl groups, enabling diverse applications in pharmaceuticals, food additives, and industrial processes. Key properties include:

  • Chemical stability: The L-tartrate dianion exhibits superior thermodynamic stability compared to its meso-tartrate stereoisomer due to optimized charge distribution and hydrogen-bonding networks .
  • Industrial relevance: It serves as a chiral resolving agent in drug synthesis, a chelator in electroplating, and a nucleation regulator in zinc-ion batteries .
  • Biological roles: Microbial metabolism of L-tartrate (e.g., in Salmonella and Bacillus species) produces succinate, acetate, and lactate, supporting anaerobic respiration and bioprocessing of winery waste .

Preparation Methods

Crystallization and Polymorph Control

Crystallization is critical for obtaining the desired dihydrate form of Sodium L-tartrate. Key parameters include solvent composition, cooling rate, and seeding.

Protocol from Patent IL157103A

  • Slurry Formation : L-tartaric acid and sodium hydroxide are dissolved in 10 volumes of ethyl acetate, cooled to -68°C, and treated with triethylamine to liberate the free base .

  • Antisolvent Addition : Acetone is introduced to induce crystallization, maintaining temperatures below -50°C to prevent solvate formation .

  • Drying : The crystals are filtered, washed with cold acetone, and dried under vacuum at 50°C to yield the dihydrate .

Impact of Solvent Polarity

  • High-Polarity Solvents (e.g., H₂O) : Favor rapid nucleation but risk amorphous precipitates.

  • Low-Polarity Solvents (e.g., Ethyl Acetate) : Slow crystallization improves crystal size distribution .

Table 2: Crystallization Conditions and Outcomes

Solvent MixTemperatureCooling RateCrystal FormPurity (%)
H₂O/Acetone-68°C1°C/minDihydrate99.6
Ethyl Acetate-50°C2°C/minAnhydrous98.9

Alternative Synthesis via Maleic Anhydride Oxidation

The Chinese patent CN102452932A outlines a cost-effective route starting from maleic anhydride :

Step 1: Oxidation to (2R,3S)-2,3-Dihydroxybutanedioic Acid Anhydride

Maleic Anhydride+KIO3+I2Na2WO4(2R,3S)-Anhydride\text{Maleic Anhydride} + \text{KIO}3 + \text{I}2 \xrightarrow{\text{Na}2\text{WO}4} (2R,3S)\text{-Anhydride} \quad \text{}

  • Conditions : 100–105°C for 4–6 hours in iodine/potassium iodate system.

  • Yield : 68.6 g from 98 g maleic anhydride (70% conversion) .

Step 2: Hydrolysis to L-Tartaric Acid

(2R,3S)-Anhydride+H2SO4L-Tartaric Acid(2R,3S)\text{-Anhydride} + \text{H}2\text{SO}4 \rightarrow \text{L-Tartaric Acid} \quad \text{}

  • Conditions : 20% H₂SO₄ at 100–105°C for 4–6 hours.

  • Yield : 95.6% with 99.56% purity .

Step 3: Neutralization to this compound
The resulting L-tartaric acid is neutralized with NaOH under conditions described in Section 1.

Table 3: Performance Metrics of Alternative Synthesis

StepReagentTemperatureTime (h)Yield (%)Purity (%)
1KIO₃/I₂/Na₂WO₄105°C67098.5
2H₂SO₄ (20%)105°C695.699.56

Industrial-Scale Purification Techniques

Recrystallization from Ethanol/Water

  • Protocol : Crude this compound is dissolved in hot ethanol/water (3:1), filtered, and cooled to 5°C .

  • Outcome : Reduces impurity levels (e.g., potassium, sulfate) to <0.1% .

Vacuum Drying

  • Conditions : 50–60°C under 10–15 mmHg for 12–24 hours .

  • Impact : Prevents dehydration of the dihydrate form, ensuring stability during storage .

Quality Control and Analytical Methods

Titrimetric Analysis

  • Alkalimetric Titration : 0.5 M NaOH against dissolved this compound, with phenolphthalein endpoint .

  • Purity : ≥99.5% required for pharmaceutical grades .

Specific Optical Rotation

  • Standard : [α]²⁵_D = +12.4° to +13.0° (c = 1 in H₂O) .

  • Significance : Confirms enantiomeric purity and absence of D-tartrate contaminants .

Chemical Reactions Analysis

Complexation Reactions with Metal Ions

Sodium L-tartrate acts as a chelating agent, forming stable complexes with transition metals like copper(II), iron(III), and calcium(II). This property is exploited in analytical chemistry and industrial processes.

Example: Fehling’s Solution Reaction
In Fehling’s test for reducing sugars, this compound complexes with Cu²⁺ ions to prevent precipitation of copper hydroxide in alkaline conditions. The resulting blue complex ([Cu(C₄H₄O₆)]²⁻) reacts with aldehydes to form a red Cu₂O precipitate .

Reaction Component Role of this compound
CuSO₄Provides Cu²⁺ ions
NaOHCreates alkaline conditions
This compoundChelates Cu²⁺, stabilizes solution

Key Data :

  • Stability constant (log K) for Cu²⁺ complex: ~3.2 (pH-dependent).

  • Complexation prevents metal ion hydrolysis up to 90°C .

Redox Reactions

This compound participates in redox processes as both an antioxidant and a reducing agent:

Antioxidant Activity

  • Retards lipid oxidation in vegetable oils by chelating pro-oxidant metals (e.g., Fe³⁺, Cu²⁺), reducing peroxide formation by 40–60% at 0.1% concentration .

  • Scavenges free radicals via hydroxyl groups, with an IC₅₀ of 12.5 μM in DPPH assays.

Reduction of Metal Oxides

In alkaline solutions, this compound reduces Ag⁺ to metallic silver, forming a silver mirror (Tollens’ reaction).

Acid-Base Reactions

As a pH-regulating agent, this compound buffers solutions between pH 3.0–5.0. Its two carboxylate groups (pKa₁ = 2.98, pKa₂ = 4.34) enable proton donation/acceptance .

Buffering Mechanism :
C4H4O62+H+HC4H4O6\text{C}_4\text{H}_4\text{O}_6^{2-} + \text{H}^+ \leftrightarrow \text{HC}_4\text{H}_4\text{O}_6^-
HC4H4O6+H+H2C4H4O6\text{HC}_4\text{H}_4\text{O}_6^- + \text{H}^+ \leftrightarrow \text{H}_2\text{C}_4\text{H}_4\text{O}_6

Applications :

  • Maintains pH in pharmaceutical formulations .

  • Controls acidity in food products (e.g., jellies, baked goods) .

Metabolic Reactions

In vivo, this compound undergoes microbial fermentation in the colon:

  • Fermentation Pathway :
    C4H4O62Colonic BacteriaSCFAs (acetate, butyrate)+CO2+H2O\text{C}_4\text{H}_4\text{O}_6^{2-} \xrightarrow{\text{Colonic Bacteria}} \text{SCFAs (acetate, butyrate)} + \text{CO}_2 + \text{H}_2\text{O}

    • L(+) enantiomer metabolized faster than D(-) form .

    • No nephrotoxic oxalate formation confirmed .

Excretion Data (Rat Studies) :

  • 70% urinary excretion, 16% as CO₂, 14% fecal within 48 hrs .

  • Half-life in urine: ~4.7 hrs .

Thermal Decomposition

At high temperatures (>300°C), this compound decomposes into:
Na2C4H4O6ΔNa2CO3+C3H4O3+H2O\text{Na}_2\text{C}_4\text{H}_4\text{O}_6 \xrightarrow{\Delta} \text{Na}_2\text{CO}_3 + \text{C}_3\text{H}_4\text{O}_3 + \text{H}_2\text{O}

  • Major gaseous products: CO, CO₂ .

  • Residue: Sodium carbonate (Na₂CO₃) .

Hydrolysis Resistance

This compound inhibits ester hydrolysis in oils during heating:

  • Reduces acid value (AV) increase by 50% at 180°C compared to controls .

  • Mechanism: Chelates metal catalysts (e.g., Fe³⁺) that promote hydrolysis .

Scientific Research Applications

Food Industry

Sodium L-tartrate is recognized as a food additive (E335) and serves multiple roles in food processing:

  • Emulsifier and Binding Agent : It is commonly used in products like jellies, margarine, and sausage casings to improve texture and stability.
  • pH Regulator : It helps in maintaining the desired acidity levels in food products, contributing to flavor enhancement.
  • Antioxidant Properties : It acts as an antioxidant, protecting food from oxidative degradation.
  • Chelating Agent : this compound can bind metal ions, which is beneficial in preventing spoilage caused by metal-catalyzed reactions .

Pharmaceutical Applications

This compound has significant utility in the pharmaceutical industry:

  • Buffering Agent : It is used in buffers for molecular biology applications, helping to maintain pH during biochemical reactions.
  • Drug Formulation : The compound can be employed as a stabilizer or excipient in drug formulations, enhancing solubility and bioavailability.
  • Treatment of Hyperacidity : It has been used to alleviate conditions related to excess stomach acid .

Analytical Chemistry

In analytical chemistry, this compound plays a crucial role:

  • Primary Standard for Karl Fischer Titration : Due to its stable water content, it is frequently used as a primary standard for determining moisture levels in various substances.
  • Complexation Reagent : It facilitates the formation of metal complexes, which are essential in various analytical techniques .

Biochemical Research

Recent studies have highlighted the potential of this compound in biochemical research:

  • Aqueous Biphasic Systems (ABS) : Research indicates that this compound can be utilized in ABS for the extraction of biomolecules. These systems exploit the solubility properties of this compound to separate compounds efficiently .
  • Metabolic Studies : Studies have shown that this compound can influence metabolic pathways, providing insights into its role as a biomarker for dietary assessments related to wine consumption .

Case Study 1: Food Additive Safety Evaluation

The European Food Safety Authority (EFSA) conducted a comprehensive evaluation of this compound as a food additive. The study concluded that no toxic effects were observed at high doses (up to 3,100 mg/kg body weight), establishing an acceptable daily intake (ADI) of 240 mg/kg body weight for consumers .

Case Study 2: Biochemical Applications

A study on aqueous biphasic systems demonstrated that this compound could effectively separate proteins from complex mixtures. The findings suggest that this compound enhances extraction efficiency and could be applied in protein purification processes .

Summary Table of Applications

Application AreaSpecific UsesBenefits
Food IndustryEmulsifier, pH regulatorImproves texture and flavor
PharmaceuticalsBuffering agent, drug formulationEnhances stability and bioavailability
Analytical ChemistryPrimary standard for Karl Fischer titrationAccurate moisture determination
Biochemical ResearchAqueous biphasic systemsEfficient separation of biomolecules

Mechanism of Action

Sodium L-tartrate acts as an emulsifier and pH control agent by interacting with the water molecules and other components in the mixture. It helps to stabilize emulsions and maintain the desired pH level. The molecular targets and pathways involved in its mechanism of action include the interaction with water molecules and the stabilization of emulsions .

Comparison with Similar Compounds

Sodium L-tartrate is compared to structurally or functionally related compounds across physicochemical, biological, and industrial contexts.

Physicochemical Properties

Table 1: Salt Form Comparison (Pharmaceutical Context)

Property Sodium Salt L-Lactate Salt L-Tartrate Salt
Hygroscopicity Highly hygroscopic Hygroscopic Slightly hygroscopic
Water uptake (80% RH) 31.5% 2.5% 0.9%
Solubility (pH 7.4 buffer) 6.9 mg/mL 9.8 mg/mL >10 mg/mL
Stability (80°C, 80% RH) Deliquescent Gel formation Stable for 7 days
  • Key insight : The L-tartrate salt demonstrates superior stability and lower hygroscopicity, making it preferable for pharmaceutical formulations requiring long shelf lives .

Table 2: Microbial Growth Parameters

Organism Substrate Key Metabolites Induction Fold (vs. Citrate)
Bacillus IC1-G L-Tartrate Glycerate, Succinate 3.2
Bacillus IC1-Y L-Tartrate Glycerate, Succinate 5.2
Salmonella Tm L-Tartrate Succinate, Acetate N/A (Anaerobic pathway)

Table 3: Electrolyte Performance Metrics

Additive Nucleation Overpotential (mV) Zn Utilization (%)
Baseline electrolyte 28.3 60
+ this compound 45.9 80

Biological Activity

Sodium L-tartrate, a sodium salt of tartaric acid, is a compound with various biological activities and applications. Its effects on metabolism, toxicity, and potential therapeutic uses have been the subject of numerous studies. This article reviews the biological activity of this compound, focusing on its metabolic pathways, safety profile, and therapeutic implications.

This compound is derived from tartaric acid, a naturally occurring organic acid found in various plants. The compound exhibits unique metabolic characteristics that are species-dependent. Studies indicate that this compound is absorbed more efficiently in rats compared to humans, with approximately 66% of administered doses being excreted in urine within 24 hours .

Metabolic Pathways

  • Absorption : Following oral administration, this compound undergoes rapid metabolism. In rats, about 70% of a single dose was excreted within 48 hours, primarily through urine and expired air as 14CO2^{14}CO_2 .
  • Fermentation : Colonic bacteria ferment L-tartrate to produce short-chain fatty acids (SCFAs), which can be absorbed by the colon. This fermentation process is faster for L-tartrate than for its D-isomer .

Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies.

Key Findings

  • Acceptable Daily Intake (ADI) : The European Food Safety Authority (EFSA) established an ADI of 30 mg/kg body weight for L-tartaric acid and its salts. A higher group ADI of 240 mg/kg body weight was derived based on chronic toxicity studies .
  • No Observed Adverse Effect Level (NOAEL) : In chronic studies involving rats, the NOAEL for monothis compound was determined to be 3,100 mg/kg body weight per day . No significant toxic effects were observed at this dosage.
  • Human Studies : Reports indicate that excessive consumption (10 g/day) may lead to mild gastrointestinal symptoms such as nausea and abdominal cramps in sensitive individuals .

Therapeutic Applications

This compound has been explored for various therapeutic uses due to its biological properties.

Potential Benefits

  • Laxative Effects : Sodium tartrate has been used in medical practice as a laxative. Clinical studies showed a laxative response in approximately 66% of patients administered daily doses of 10 g .
  • Antioxidant Properties : Some research suggests that tartrates may exhibit antioxidant activities, potentially benefiting metabolic health and reducing oxidative stress .
  • Catalytic Applications : this compound is also utilized as a precursor in catalytic processes, particularly in the synthesis of copper-based catalysts through laser-induced deposition techniques .

Case Studies

Several case studies highlight the biological activity and safety profile of this compound:

  • Chronic Toxicity Study in Rats : A two-year study involving Sprague-Dawley rats showed no significant adverse effects on growth or organ health at varying dietary levels of monothis compound . Histopathological examinations revealed no differences between treated and control groups.
  • Clinical Observations : In a clinical setting, patients consuming high doses of tartaric acid reported mild gastrointestinal discomfort but no severe adverse effects were noted .

Q & A

Basic Research Questions

Q. What are the standard spectroscopic and crystallographic methods for characterizing Sodium L-tartrate in laboratory settings?

this compound is typically characterized using X-ray crystallography to determine its crystal structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like hydroxyl and carboxylate moieties. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H}) is employed to confirm its stereochemical configuration. These methods should be cross-referenced with literature data for validation, particularly focusing on peak assignments and unit-cell parameters .

Q. How should this compound solutions be prepared and standardized for biochemical assays?

Solutions should be prepared in ultrapure water to avoid ionic interference. Standardization involves gravimetric analysis to verify concentration, followed by pH adjustment using calibrated electrodes. For reproducibility, document temperature during preparation and use certified reference materials for calibration. Experimental protocols should align with established guidelines for solution handling in enzymatic or chiral resolution studies .

Q. What are the key physicochemical properties of this compound relevant to its role as a chiral resolving agent?

Critical properties include optical rotation (measured via polarimetry), solubility in polar solvents (e.g., water, ethanol), and thermal stability (analyzed via differential scanning calorimetry). Researchers should compare these properties with enantiomeric analogs (e.g., D-tartrate) to confirm chiral selectivity. Data must be contextualized with prior studies to ensure consistency in reported values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?

Conduct a systematic review of existing literature to identify variables affecting solubility, such as temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods). Perform controlled experiments under standardized conditions, using high-purity solvents and calibrated equipment. Meta-analysis tools can statistically reconcile conflicting data, emphasizing confidence intervals and error margins .

Q. What experimental design principles are critical for studying this compound’s role in asymmetric catalysis?

Employ multivariable experimental designs (e.g., factorial or response surface methodology) to optimize reaction parameters like pH, temperature, and catalyst loading. Include controls with racemic mixtures to benchmark enantiomeric excess. Use chiral HPLC or circular dichroism to quantify catalytic efficiency. Ensure replication and blinding to minimize bias in data interpretation .

Q. What advanced methodologies are recommended for analyzing this compound’s thermodynamic stability under extreme conditions?

Combine accelerated stability testing (e.g., high-temperature/pressure chambers) with thermogravimetric analysis (TGA) to assess decomposition kinetics. Pair with computational modeling (e.g., density functional theory) to predict degradation pathways. Validate findings using synchrotron-based techniques for real-time structural analysis. Publish raw datasets to facilitate cross-study validation .

Q. How can researchers address contradictions in literature regarding this compound’s hygroscopicity and its impact on experimental reproducibility?

Implement controlled humidity experiments using environmental chambers, documenting mass changes via microbalance measurements. Compare results across multiple batches of the compound, noting supplier-specific purity levels. Use multivariate regression to isolate humidity effects from other variables. Transparent reporting of storage conditions and handling protocols is essential .

Q. Methodological Best Practices

  • Literature Integration : Cross-reference findings with authoritative databases (e.g., SciFinder, PubMed) and prioritize peer-reviewed studies over preprint repositories .
  • Data Transparency : Share raw spectroscopic, crystallographic, and thermodynamic data in open-access repositories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Bias Mitigation : Use double-blinding in experimental setups and pre-register study protocols to enhance reproducibility .

Properties

IUPAC Name

disodium;(2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

HELHAJAZNSDZJO-OLXYHTOASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C4H4Na2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Sodium tartrate
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DSSTOX Substance ID

DTXSID1028021, DTXSID2057861
Record name Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel-
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Molecular Weight

194.05 g/mol
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Physical Description

Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS]
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2)
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Solubility

Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol
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CAS No.

868-18-8, 51307-92-7, 6106-24-7
Record name Sodium tartrate [NF]
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 12% sodium tartrate solution was reacted at 30° C. according to the invention with 10% sulfuric acid. 65 g Tartaric acid were obtained from 85 g of sodium tartrate. In addition, 62 g of sodium sulfate were produced.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium L-tartrate
Sodium L-tartrate
Sodium L-tartrate
Sodium L-tartrate
Sodium L-tartrate
Sodium L-tartrate

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